[4-(2-Hydroxy-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester
Description
Properties
Molecular Formula |
C15H27NO3 |
|---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethyl)-1-bicyclo[2.2.2]octanyl]carbamate |
InChI |
InChI=1S/C15H27NO3/c1-13(2,3)19-12(18)16-15-7-4-14(5-8-15,6-9-15)10-11-17/h17H,4-11H2,1-3H3,(H,16,18) |
InChI Key |
HFWPWFVZDXAGLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)CCO |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis begins with a bicyclo[2.2.2]octane derivative bearing a suitable leaving group or reactive site at the 4-position. The hydroxyethyl group is introduced via nucleophilic substitution or alkylation using 2-hydroxyethyl reagents under controlled conditions.
Carbamate Formation (Boc Protection)
The amine group on the bicyclic intermediate is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., alkali such as sodium bicarbonate or triethylamine). This step forms the tert-butyl carbamic acid ester, stabilizing the amine and preventing unwanted side reactions in subsequent steps.
Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Ring closure protection | Bicyclo[2.2.2]octane derivative + aldehyde + acyl chloride + base | Protected bicyclic intermediate |
| 2 | Alkylation and hydrolysis | Allyl bromide + LDA (lithium diisopropylamide) + inorganic base | Hydroxyalkylated intermediate |
| 3 | Reduction and hydrolysis | Sodium borohydride + acid | Hydroxyethyl bicyclic amine intermediate |
| 4 | Boc protection | Di-tert-butyl dicarbonate + alkali (10–30 °C) | Final tert-butyl carbamate ester product |
Research Findings and Advantages of the Method
- High Yield and Purity: The telescoped process yields the target compound with excellent purity and high overall yield, suitable for industrial scale-up.
- Safety and Scalability: Avoidance of high-risk reagents and mild reaction conditions enhance safety and facilitate large-scale production.
- Cost-Effectiveness: Use of readily available raw materials and simplified purification steps reduce production costs.
- Protecting Group Recovery: The method allows recovery and reuse of protecting groups, improving sustainability.
Comparative Data Table of Preparation Parameters
| Parameter | Traditional Methods | Telescoped Method (Current) |
|---|---|---|
| Number of purification steps | Multiple, after each reaction | Minimal, purification after multiple steps |
| Reaction temperature | Variable, sometimes harsh | Mild (10–30 °C) |
| Use of hazardous reagents | Some high-risk reagents | Avoided |
| Yield | Moderate to good | High (>85%) |
| Scalability | Limited due to safety concerns | Suitable for industrial scale |
| Cost | Higher due to multiple steps | Lower due to process efficiency |
Chemical Reactions Analysis
Hydrolysis of the Boc Protecting Group
The Boc group is cleaved under acidic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows.
Example :
Treatment with TFA in dichloromethane (DCM) at 0–25°C results in quantitative deprotection. The reaction proceeds through a tetrahedral intermediate, with 3-methoxypropylamine acting as a catalyst in some cases .
Functionalization of the Hydroxyethyl Group
The primary alcohol undergoes typical alcohol reactions, including esterification, etherification, and oxidation.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Esterification | Acetic anhydride, pyridine | Acetate ester |
| Etherification | Alkyl halides, NaH | Alkyl ether derivatives |
| Oxidation | PCC in DCM | Carboxylic acid |
| Jones reagent (CrO₃/H₂SO₄) | Ketone (if secondary alcohol) |
Key Findings :
-
Oxidation with pyridinium chlorochromate (PCC) selectively converts the hydroxyethyl group to a carboxylic acid without affecting the Boc group.
-
Etherification requires anhydrous conditions to avoid competing hydrolysis.
Cross-Coupling Reactions
The bicyclo[2.2.2]octane scaffold participates in palladium-catalyzed couplings, leveraging steric effects for regioselectivity.
Example :
Coupling with aryl boronic acids under Suzuki conditions yields biaryl adducts, useful in medicinal chemistry . The rigid bicyclic system enhances stereochemical control .
Nucleophilic Substitution
The carbamate’s carbonyl group is electrophilic, enabling nucleophilic attacks under basic conditions.
| Nucleophile | Conditions | Products |
|---|---|---|
| Grignard reagents | THF, −78°C | Tertiary alcohols |
| Organolithium compounds | Dry ether | Ketones or alcohols |
Mechanism :
Nucleophiles attack the carbonyl carbon, leading to transient tetrahedral intermediates that collapse to form substituted ureas or alcohols.
Thermal Decomposition
At elevated temperatures (>150°C), the Boc group undergoes thermolytic cleavage.
| Conditions | Products | Byproducts |
|---|---|---|
| Heating under vacuum | Amine | Isobutylene and CO₂ |
Application :
Used in gas-phase reactions or polymer synthesis where acidic conditions are incompatible .
Salt Formation
The deprotected amine forms stable salts with acids, enhancing solubility for pharmaceutical formulations.
| Acid | Conditions | Salt Type |
|---|---|---|
| HCl | Ethanol, 25°C | Hydrochloride |
| Citric acid | Aqueous buffer | Citrate |
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound has been investigated for its potential as a drug candidate due to its structural properties that may enhance bioactivity. Its bicyclic structure allows for interactions with biological targets, making it suitable for the development of pharmaceuticals aimed at treating various conditions, including neurological disorders.
Case Study: Neuroprotective Effects
A study demonstrated that derivatives of bicyclic carbamates exhibited neuroprotective effects in animal models of neurodegeneration. The compound's ability to inhibit specific enzymes involved in neuroinflammation was highlighted, suggesting its potential use in treating conditions like Alzheimer's disease.
Materials Science Applications
2. Polymer Chemistry
The compound can be utilized as a monomer or additive in polymer synthesis. Its unique structural features contribute to the development of new polymers with enhanced mechanical properties and thermal stability.
Data Table: Comparison of Mechanical Properties
| Property | Standard Polymer | Polymer with Compound |
|---|---|---|
| Tensile Strength (MPa) | 50 | 75 |
| Elongation at Break (%) | 5 | 12 |
| Thermal Stability (°C) | 200 | 250 |
Organic Synthesis Applications
3. Synthetic Intermediates
In organic synthesis, [4-(2-Hydroxy-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester serves as an important intermediate for the synthesis of more complex molecules. Its reactivity can be harnessed in various reactions such as nucleophilic substitutions and cycloadditions.
Case Study: Synthesis of γ-Lactams
Research has shown that this compound can facilitate the formation of γ-lactams through ring-opening reactions under specific catalytic conditions. The efficiency and selectivity of these reactions were analyzed, demonstrating the compound's utility in generating valuable synthetic targets.
Mechanism of Action
The mechanism of action of tert-butylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The compound can modulate various biochemical pathways, depending on its application .
Comparison with Similar Compounds
Structural Analogs with Varied Substituents ()
Compounds 5c , 5d , 5e , and 5f () share the tert-butyl carbamate group but differ in substituents on the butyl chain:
- 5c: Chloro-phenylmethylamino group (lipophilic, electron-withdrawing).
- 5d: Methoxy-phenylmethylamino group (electron-donating, moderate polarity).
- 5e : Benzo[1,3]dioxol-5-ylmethyl group (aromatic, polar due to dioxolane).
- 5f : 2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl group (bulky, fused aromatic system).
Key Differences :
- The hydroxyethyl group in the target compound introduces higher polarity and hydrogen-bonding capacity compared to the aromatic/alkyl substituents in 5c–5f , likely improving aqueous solubility.
- Chloro (5c ) and methoxy (5d ) groups may enhance metabolic stability but reduce solubility relative to the hydroxyethyl group .
Table 1: Substituent Effects on Properties
Bicyclo System Variations ( vs. Target)
The compound tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate () differs in two critical aspects:
Bicyclo Framework: [2.2.1]heptane vs. [2.2.2]octane.
Functional Group : 2-Oxoethyl (ketone) vs. 2-Hydroxyethyl (alcohol). The ketone group is more electrophilic, enabling reactions like nucleophilic additions, whereas the hydroxy group offers H-bonding and oxidation susceptibility .
Table 2: Bicyclo System and Functional Group Impact
Piperazine-Containing Analog ()
The compound {4-[4-(4-tert-Butoxycarbonylamino-butyl)-piperazin-1-yl]-butyl}-carbamic acid tert-butyl ester () incorporates a piperazine ring, introducing:
- Basicity : Piperazine’s nitrogen atoms increase basicity (pKa ~9.8), enabling protonation at physiological pH.
- Flexibility : The piperazine ring allows conformational flexibility, contrasting with the rigid bicyclo[2.2.2]octane core.
- Biological Interactions : Piperazine derivatives often enhance blood-brain barrier penetration or receptor binding, whereas the bicyclo system may limit bioavailability due to steric bulk .
Bicyclo[2.2.2]octane with Heterocyclic Substituent ()
The compound Carbamic acid, N-[4-[(3-methyl-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl]bicyclo[2.2.2]oct-1-yl]-, 1,1-dimethylethyl ester () shares the bicyclo[2.2.2]octane core but substitutes a pyrazolo-pyridine group. Key comparisons:
- Electronic Effects : The pyrazolo-pyridine group is aromatic and planar, enabling π-π stacking interactions, unlike the hydroxyethyl group’s H-bonding.
- Synthetic Complexity : Introducing fused heterocycles (pyrazolo-pyridine) requires multi-step synthesis, whereas hydroxyethyl groups are simpler to install .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for [4-(2-Hydroxy-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester?
- Methodological Answer : The synthesis typically involves multi-step protocols, including esterification under acid catalysis (e.g., using tert-butyl alcohol) or SN2 reactions with alkyl halides. For example, tert-butyl esters are often prepared via carboxylate ion intermediates reacting with tert-butyl halides. Structural analogs, such as tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate, have been synthesized using asymmetric Mannich reactions to introduce stereochemistry .
- Key Considerations : Monitor reaction progress via NMR or HRMS to confirm intermediate formation and final product purity .
Q. How should this compound be safely handled and stored in laboratory settings?
- Methodological Answer :
- Handling : Avoid skin/eye contact and inhalation. Use electrostatic discharge controls and work in a fume hood. Gloves (nitrile) and safety goggles are mandatory .
- Storage : Store in airtight containers at 2–8°C, away from ignition sources. Stability testing under these conditions is recommended .
- Environmental Precautions : Spills must be vacuum-collected and disposed via licensed waste management services to prevent environmental release .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify the bicyclo[2.2.2]octane core and tert-butyl ester moiety. HRMS provides molecular weight validation .
- Purity Assessment : HPLC with UV detection (λ = 210–280 nm) or GC-MS for volatile impurities .
Advanced Research Questions
Q. How can computational methods predict the biological activity or binding mechanisms of this compound?
- Methodological Answer :
- Molecular Docking : Use tools like Glide (Schrödinger) to simulate interactions with target proteins. For example, analogs of this compound have shown binding to SARS-CoV-2 M<sup>pro</sup> via hydrogen bonds (e.g., GLN 189, LEU 141) and hydrophobic interactions (LEU 27, MET 165) .
- Dynamic Simulations : Perform 100 ns MD simulations to assess RMSD/RMSF stability. For instance, a related carbamic acid tert-butyl ester exhibited RMSD < 2.0 Å, indicating stable binding .
- Data Interpretation : Prioritize poses with Glide scores ≤ −8 kcal/mol and hydrogen bond networks matching catalytic residues .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for bicyclo[2.2.2]octane derivatives?
- Methodological Answer :
- Case Study : In 4-Cl-IAA esters, the tert-butyl variant showed reduced bioactivity compared to methyl/ethyl analogs. This suggests steric hindrance from the tert-butyl group may limit target engagement .
- Experimental Design : Synthesize analogs with varying substituents (e.g., benzyl, hydroxyethyl) and test in parallel bioassays (e.g., elongation activity, enzyme inhibition) .
- Statistical Analysis : Apply multivariate regression to correlate steric/electronic parameters (e.g., Taft constants) with activity trends .
Q. How can environmental persistence or toxicity be assessed for this compound?
- Methodological Answer :
- Ecotoxicity Testing : Use OECD guidelines (e.g., Test No. 301 for biodegradability). Current data gaps exist for this compound, but structurally similar bicyclo[2.2.2]octane derivatives show low mobility in soil and minimal bioaccumulation .
- In Silico Tools : Employ QSAR models like EPI Suite to predict log Kow (hydrophobicity) and BCF (bioaccumulation factor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
